molecular formula C18H14F3N3O3S B2403594 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851806-25-2

1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2403594
CAS No.: 851806-25-2
M. Wt: 409.38
InChI Key: FRBDUIKDUQBAGP-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydroimidazole class, characterized by a five-membered heterocyclic ring with two nitrogen atoms and a partially saturated backbone. The structure features a 4-nitrobenzoyl group at position 1 and a 4-(trifluoromethyl)benzylsulfanyl moiety at position 2. Such derivatives are often explored for pharmacological applications due to their structural versatility .

Properties

IUPAC Name

(4-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-1-12(2-6-14)11-28-17-22-9-10-23(17)16(25)13-3-7-15(8-4-13)24(26)27/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDUIKDUQBAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 4-(trifluoromethyl)benzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,5-dihydroimidazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and trifluoromethylphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that imidazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole have been evaluated for their efficacy against various bacterial strains. A notable study demonstrated that imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Anticancer Properties

The compound has been investigated for its anticancer potential. In a study focusing on the synthesis of novel imidazole derivatives, compounds with similar structures showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of various imidazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group was crucial for increasing lipophilicity and membrane permeability, thereby enhancing antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

Another research effort focused on evaluating the anticancer properties of imidazole derivatives against several human cancer cell lines. The study found that certain modifications to the imidazole structure significantly increased cytotoxicity. Specifically, compounds bearing electron-withdrawing groups like nitro and trifluoromethyl demonstrated higher activity against MCF-7 cells, indicating a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on synthesis, structural features, and functional properties.

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Weight (g/mol) Key Spectral Data (IR, NMR) References
1-(4-Nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole 4-Nitrobenzoyl (C=O), 4-(trifluoromethyl)benzylsulfanyl (S-CF₃) ~409.3 (calculated) ν(C=O) ~1680 cm⁻¹; δ(CF₃) ~110 ppm (¹³C-NMR) N/A
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole 4-Nitrophenylsulfonyl (SO₂), 4-chlorobenzylsulfanyl (S-Cl) 422.9 ν(SO₂) ~1350 cm⁻¹; ν(C=S) ~1250 cm⁻¹
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-Fluorophenylsulfonyl (SO₂), 4-fluorobenzylsulfanyl (S-F) 396.4 ν(SO₂) ~1345 cm⁻¹; δ(F) ~-115 ppm (¹⁹F-NMR)
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Methyl (N1), 4-methylbenzylsulfanyl (S-CH₃) 370.5 ν(C-S) ~700 cm⁻¹; δ(CH₃) ~2.3 ppm (¹H-NMR)

Key Observations :

  • Electron-withdrawing groups : The nitrobenzoyl group in the target compound provides stronger electron withdrawal compared to sulfonyl (SO₂) groups in analogues .
  • Spectral differentiation : The absence of ν(S-H) (~2500–2600 cm⁻¹) in all compounds confirms the thione tautomeric form, consistent with imidazole-thiol stability .
Pharmacological and Physicochemical Properties
  • Bioactivity : Compounds with nitro groups (e.g., ) often exhibit enhanced antimicrobial or antitumor activity due to redox-active properties. The target compound’s CF₃ group may reduce metabolic degradation compared to halogenated analogues .
  • Solubility : The nitrobenzoyl group may reduce aqueous solubility compared to sulfonyl derivatives, but the CF₃ group could improve lipid bilayer penetration .
Crystallography and Computational Studies
  • Structural confirmation : SHELX software () is widely used for small-molecule refinement, suggesting its applicability for determining the target compound’s crystal structure .
  • Hydrogen bonding : The nitro and sulfanyl groups may participate in intermolecular hydrogen bonds, influencing crystal packing and stability, as described in .

Biological Activity

1-(4-Nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H16F3N3O2S
  • Molecular Weight : 393.39 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=O)N2C(C(=N2)C(=S)N(C(=O)c3ccc(cc3)N+[O-])C(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity against cancer cell lines and its antibacterial properties.

Cytotoxicity Studies

Recent research has demonstrated that derivatives of imidazole compounds exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, studies indicated that similar compounds with imidazole rings showed IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The specific cytotoxicity of this compound remains to be fully characterized, but related compounds have shown promising results in inducing apoptosis in cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound ASISO10.2Apoptosis induction
Compound BRT-11217.2Apoptosis induction
Compound CHT29<1.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of imidazole-containing compounds has also been explored. Similar compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Compound DS. aureus1532
Compound EE. coli1816
Compound FB. subtilis208

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Induction of Apoptosis : The ability to trigger programmed cell death is a significant aspect of the cytotoxicity observed in related compounds.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and interference with protein synthesis are common mechanisms noted in imidazole derivatives.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the progression of the cell cycle in cancer cells, thereby preventing proliferation.

Case Studies

A notable study investigated the structure-activity relationship (SAR) among various imidazole derivatives, revealing that modifications to the nitrobenzoyl group significantly enhanced cytotoxicity against specific cancer cell lines . Another case study highlighted the efficacy of similar compounds against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Q & A

Q. What synthetic methodologies are typically employed to prepare 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole?

The compound is synthesized via multi-step reactions involving:

  • Condensation : Reaction of 4-nitrobenzoyl chloride with 4,5-dihydroimidazole derivatives under basic conditions (e.g., triethylamine) to form the 1-substituted imidazole backbone.
  • Sulfanylation : Introduction of the trifluoromethylbenzylthio group using a nucleophilic substitution reaction, often catalyzed by thiourea derivatives or activated via Mitsunobu conditions .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • X-ray Crystallography : To resolve the 3D structure and confirm substituent positions (e.g., dihedral angles between the nitrobenzoyl and trifluoromethylphenyl groups) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydrogen/carbon environments, particularly the dihydroimidazole ring protons (δ ~3.5–4.5 ppm) and trifluoromethyl group (δ ~120–125 ppm for 19^19F) .
  • HPLC : For purity assessment (>98% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. What is the solubility profile of this compound in common organic solvents?

Solubility is influenced by the nitro and trifluoromethyl groups:

  • High Solubility : In polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with the imidazole nitrogen and nitro group .
  • Low Solubility : In nonpolar solvents (e.g., hexane), requiring sonication or heating for dissolution .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding reagent selection (e.g., thiophiles for sulfanylation) .
  • Condition Screening : Machine learning models trained on similar imidazole syntheses identify optimal temperatures (e.g., 80–100°C) and solvent systems (e.g., THF/DMF mixtures) .
  • Energy Profiles : Activation energies for nitrobenzoyl group coupling are calculated to avoid side reactions (e.g., hydrolysis of the nitro group) .

Q. What strategies resolve contradictions in reaction yield data during scale-up?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, catalyst loading) identifies critical factors (e.g., excess 4-nitrobenzoyl chloride improves yield by 15–20%) .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress to detect bottlenecks (e.g., incomplete sulfanylation at >50 mg scale) .
  • Retrosynthetic Analysis : Alternative pathways (e.g., pre-functionalization of the benzylthio group) are explored if yields plateau below 60% .

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • Nitro Group : Strong electron-withdrawing effect stabilizes the imidazole ring but slows nucleophilic attacks at the 2-position (e.g., sulfanylation requires elevated temperatures) .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for pharmacological studies. Its inductive effect slightly deactivates the benzene ring toward electrophilic substitution .
  • Sulfanyl Linker : The –SCH2_2– group introduces conformational flexibility, affecting binding affinity in biological assays .

Q. What challenges arise in crystallizing this compound for structural analysis?

  • Polymorphism : Multiple crystal forms may emerge due to flexible substituents. Slow evaporation from acetonitrile/chloroform mixtures (1:1) yields monoclinic crystals suitable for XRD .
  • Disorder : The trifluoromethyl group’s rotational freedom can cause electron density smearing, requiring low-temperature (173 K) data collection to improve resolution (R factor <0.05) .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubation in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the nitrobenzoyl group at pH >8) .
  • Photostability : Exposure to UV light (254 nm) identifies nitro-to-nitrito isomerization, requiring amber vials for long-term storage .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Docking Studies : Molecular docking into enzyme active sites (e.g., cytochrome P450) reveals hydrogen bonding between the imidazole nitrogen and heme iron .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity against kinases or proteases .

Q. How are isotopic labeling and tracer studies designed to investigate metabolic pathways?

  • 19^{19}F NMR : The trifluoromethyl group serves as an intrinsic probe to track metabolism in vitro .
  • 14^{14}C-Labeling : Incorporation of 14^{14}C at the nitrobenzoyl carbonyl enables autoradiography to identify metabolites in hepatocyte assays .

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